1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone
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Overview
Description
1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone is a complex organic compound characterized by the presence of a hexafluoroisopropanol group. This compound is notable for its unique chemical structure, which includes multiple aromatic rings and a piperazine moiety. The hexafluoroisopropanol group imparts distinct physicochemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Hexafluoroisopropanol Group: This step involves the reaction of hexafluoroacetone with a suitable alcohol under acidic conditions to form the hexafluoroisopropanol group.
Aromatic Substitution: The hexafluoroisopropanol group is then introduced into an aromatic ring through electrophilic aromatic substitution reactions.
Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Final Coupling: The final step involves coupling the substituted aromatic rings with the piperazine moiety under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The hexafluoroisopropanol group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Shares the hexafluoroisopropanol group but lacks the aromatic and piperazine moieties.
Bis(trifluoromethyl)methanol: Similar fluorinated alcohol but with different structural features.
Uniqueness
1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone is unique due to its combination of a hexafluoroisopropanol group with multiple aromatic rings and a piperazine moiety. This structural complexity imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H22F6N2O2 |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H22F6N2O2/c1-15(31)30-12-10-29(11-13-30)14-16-2-4-17(5-3-16)18-6-8-19(9-7-18)20(32,21(23,24)25)22(26,27)28/h2-9,32H,10-14H2,1H3 |
InChI Key |
LTFVNEZXOPUABB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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